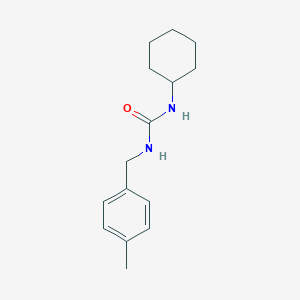

N-cyclohexyl-N'-(4-methylbenzyl)urea

Description

N-Cyclohexyl-N'-(4-methylbenzyl)urea is a urea-based compound characterized by a cyclohexyl group attached to one nitrogen atom and a 4-methylbenzyl substituent on the adjacent nitrogen. Urea derivatives are known for their ability to form hydrogen bonds with key residues in the sEH active site, making them potent inhibitors .

Propriétés

Formule moléculaire |

C15H22N2O |

|---|---|

Poids moléculaire |

246.35g/mol |

Nom IUPAC |

1-cyclohexyl-3-[(4-methylphenyl)methyl]urea |

InChI |

InChI=1S/C15H22N2O/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,16,17,18) |

Clé InChI |

APEQGNADSFIBLK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 |

SMILES canonique |

CC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of N-Cyclohexyl-N'-(4-Methylbenzyl)Urea and Analogs

Binding Affinity and Selectivity

- Hydrogen Bonding : All analogs utilize urea’s oxygen and NH groups to form hydrogen bonds with D335, Y383, and Y466, critical for anchoring the inhibitor in the active site .

- Hydrophobic Interactions : The 4-methylbenzyl group in the target compound likely engages with the F267 hydrophobic pocket, similar to CPU’s phenylpropyl chain . However, the methyl group may offer reduced steric hindrance compared to CPU’s bulkier substituent.

- Electronic Effects : CIU’s iodine atom enhances binding via halogen bonding, whereas the methyl group in the target compound may prioritize lipophilicity over polar interactions .

Research Findings and Implications

Efficacy in Enzyme Inhibition

While direct data on N-cyclohexyl-N'-(4-methylbenzyl)urea is lacking, its structural analogs demonstrate:

- CIU: IC₅₀ values in the nanomolar range due to strong halogen bonding .

- CPU : Moderate potency but improved tissue penetration due to its alkyl chain .

- TPPU : Broad therapeutic use attributed to its trifluoromethoxy group, which balances potency and stability .

Potential Advantages of N-Cyclohexyl-N'-(4-Methylbenzyl)Urea

- The 4-methyl group may enhance metabolic stability compared to halogenated analogs (e.g., CIU) by avoiding dehalogenation pathways.

- Increased lipophilicity could improve blood-brain barrier penetration, making it suitable for neurological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.